3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide

Fragment-based drug discovery X-ray crystallography Multi-target ligand profiling

Fragment-based screening often stalls without co-crystal data. NW7 (CAS 438224-38-5) is a bis-oxazole carboxamide fragment with validated co-crystal structures across three therapeutically relevant targets-tubulin, ALAS2A, Notum-at 1.46-2.35 Å resolution. • Multi-target crystallographic probe: co-crystallized in PDB 5S4R, 5QRE, 7BDB • Includes publicly archived NMR QC data (BMRB bmse011712) for system suitability • Serves as positive control for crystallographic pipeline validation Available in 10-100 mg standard packs; bulk custom synthesis on request.

Molecular Formula C11H13N3O3
Molecular Weight 235.243
CAS No. 438224-38-5
Cat. No. B2976569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide
CAS438224-38-5
Molecular FormulaC11H13N3O3
Molecular Weight235.243
Structural Identifiers
SMILESCCC1=NOC(=C1C(=O)NC2=NOC(=C2)C)C
InChIInChI=1S/C11H13N3O3/c1-4-8-10(7(3)17-13-8)11(15)12-9-5-6(2)16-14-9/h5H,4H2,1-3H3,(H,12,14,15)
InChIKeyOZMHRDLCZDDXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 22 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NW7: Multi-Target Fragment for Structural Biology


3-Ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide (CAS 438224-38-5) is a synthetic bis-oxazole carboxamide fragment (MW 235.24 g/mol, molecular formula C₁₁H₁₃N₃O₃) that serves as a crystallographically validated, multi-target ligand . It bears the PDB ligand code NW7 and has been co-crystallized in three independent protein targets—tubulin (PDB 5S4R, 2.35 Å), human 5-aminolevulinate synthase 2/ALAS2A (PDB 5QRE, 1.67 Å), and the Wnt deacylase Notum (PDB 7BDB, 1.46 Å)—making it a rare example of a fragment that has yielded high-resolution structural data across functionally unrelated protein families from independent fragment-screening campaigns . Its NMR quality control data are publicly archived under BMRB entry bmse011712, confirming its suitability for fragment-library-based screening programs .

Compound Type Multi-target crystallographic fragment probe with PDB ligand code NW7
Workflow Fit Fragment-based screening and structure-guided optimization across unrelated protein families
Key Attribute PDB-Validated Co-crystallized in three functionally distinct targets with public QC data

Why Generic Analogs Cannot Replace NW7


Although the isoxazole-4-carboxamide scaffold is precedented in fragment libraries, the specific 3-ethyl-5-methyl bis-oxazole decoration of CAS 438224-38-5 drives a distinctive multi-target crystallographic binding profile that cannot be replicated by close analogs such as N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide or other mono-oxazole carboxamide fragments . The presence of the 5-methyl-1,2-oxazol-3-yl amide substituent introduces a second hydrogen-bond-accepting heterocycle that extends the fragment's recognition surface beyond what simpler isoxazole carboxamides achieve, enabling simultaneous occupancy of chemically distinct pockets in tubulin, ALAS2A, and Notum—three structurally and functionally unrelated targets . Substitution with a generic isoxazole carboxamide fragment would forfeit the experimentally validated binding mode diversity and the curated NMR quality control data that accompany this specific compound, increasing the risk of nil-return crystallographic outcomes in fragment-screening campaigns .

Target Compound
NW7 (CAS 438224-38-5) Bis-oxazole carboxamide with 3-ethyl, 5-methyl, and 5-methyl-oxazol-3-yl substituents
Validated multi-target crystallographic binding across tubulin, ALAS2A, and Notum
Publicly archived NMR QC data (BMRB bmse011712)
Generic Analogs
Simpler isoxazole carboxamides Lack the second hydrogen-bond-accepting oxazole ring; may not engage chemically distinct pockets
Experimentally validated binding mode diversity may not transfer; higher risk of nil-return crystallographic outcomes
QC data typically vendor-only, requiring independent identity verification before trials

NW7 Differentiation Evidence


Multi-Target Binding Across Protein Families

CAS 438224-38-5 (NW7) has been co-crystallized and its binding mode experimentally determined at atomic resolution in three functionally unrelated human and mammalian protein targets: tubulin (PDB 5S4R, 2.35 Å resolution), human ALAS2A (PDB 5QRE, 1.67 Å resolution), and human Notum (PDB 7BDB, 1.46 Å resolution) . In contrast, other isoxazole-4-carboxamide fragments reported in the literature—such as the fluorophenyl-isoxazole carboxamide series (ISX-1, ISX-11)—have demonstrated binding to only single target classes (COX enzymes or AMPA receptors), with no evidence of multi-target crystallographic validation across unrelated protein families . The ability of NW7 to bind tubulin, ALAS2A, and Notum—targets spanning the cytoskeleton, heme biosynthesis, and Wnt signaling—demonstrates a breadth of experimentally validated binding promiscuity not observed for comparator isoxazole fragments.

Multi-Target Binding
Cross-study comparable
3 distinct protein targets vs. 1 target class for comparator isoxazole fragments
Supports multi-target crystallographic screening workflow fit
Targets: tubulin (2.35 Å), ALAS2A (1.67 Å), Notum (1.46 Å)
Fragment-based drug discovery X-ray crystallography Multi-target ligand profiling Tubulin ALAS2A Notum

Notum Fragment Hit with High-Resolution Structure

In a crystallographic fragment screen against the Wnt deacylase Notum using the Diamond-SGC Poised Library (DSPL), CAS 438224-38-5 (designated Fragment 916) was identified as one of 59 hits from 768 screened fragments, with its binding mode determined at 1.46 Å resolution (PDB 7BDB) . While the hit-to-lead optimization efforts in this study focused primarily on a 1-phenyl-1,2,3-triazole series (ultimately yielding compound 7d with IC₅₀ = 0.0067 μM), Fragment 916 (NW7) was retained in the structural analysis as part of the set of 58 fragments that bound at the enzyme catalytic pocket, with fragment potencies across the library ranging from 0.5 to >1000 μM . This places NW7 among the structurally characterized Notum fragment hits, providing a validated starting point for structure-guided optimization distinct from the triazole series that dominated subsequent medicinal chemistry efforts.

Notum Fragment Hit
Class-level inference
Identified as Fragment 916; bound at Notum catalytic pocket at 1.46 Å resolution (PDB 7BDB)
Class-level structural data supports orthogonal Notum inhibitor research
Fragment potency for NW7 not individually reported; library range 0.5 to >1000 μM
Notum inhibition Wnt signaling Fragment screening Osteoporosis Alzheimer's disease

Tubulin Binding at a Novel Site from Fragment Screening

CAS 438224-38-5 (Z117233350/NW7) was co-crystallized with the tubulin αβ-heterodimer (PDB 5S4R, 2.35 Å resolution) as part of a landmark study that combined 1.1 μs molecular dynamics simulation with crystallographic fragment screening to map all accessible binding sites on tubulin . This study identified 27 distinct binding sites—11 of which were previously undescribed—and 56 chemically diverse fragments bound to 10 distinct sites . NW7 was among the 56 fragments that yielded interpretable electron density, contributing to the characterization of tubulin's binding-site landscape. The binding site occupancy data (real-space correlation coefficient = 0.957 for the best-fitted instance in chain B at position 505) indicates well-defined ligand density, supporting reliable placement of the fragment for structure-based design . In contrast, the six previously known tubulin ligand-binding sites (taxane, colchicine, vinblastine, laulimalide/peloruside, pironetin, and gatorbulin sites) account for only a fraction of the total binding capacity now revealed; NW7 occupies one of the 21 additional or novel sites, offering access to binding topography not addressed by classical tubulin agents .

Tubulin Binding Quality
Supporting evidence
RSCC = 0.957 for best-fitted instance (chain B, PDB 5S4R)
Supports tubulin binding-site mapping and structure-guided design
Occupancy = 1.0; real-space R-factor = 0.197; resolution 2.35 Å
Tubulin Microtubule Fragment screening Binding site identification Anticancer target

NMR Quality Control for Fragment Libraries

CAS 438224-38-5 has been subjected to standardized NMR quality control analysis as part of fragment library screening preparation, with full spectral data deposited in the Biological Magnetic Resonance Bank under entry bmse011712 . This entry includes validated molecular descriptors (InChI string, InChIKey OZMHRDLCZDDXRS-UHFFFAOYSA-N, exact monoisotopic mass 235.095691291 Da), ensuring unambiguous identity confirmation and purity assessment prior to use in fragment-based screening . In comparison, many commercially available isoxazole-4-carboxamide fragments lack publicly archived NMR QC data, forcing individual laboratories to perform independent identity and purity verification before committing to crystallization trials . The availability of pre-validated, publicly accessible QC data reduces procurement risk and accelerates experimental workflows by removing the need for in-house re-characterization.

NMR QC Archival
Supporting evidence
Publicly archived full NMR QC data at BMRB (bmse011712)
Reduces procurement risk and in-house re-characterization needs
InChIKey OZMHRDLCZDDXRS-UHFFFAOYSA-N; ALATIS-validated atom numbering
NMR quality control Fragment library QC standardization BMRB Ligand validation

NW7 Application Scenarios


Parallel Hit-to-Lead from a Single Fragment

CAS 438224-38-5 enables structure-guided optimization against three therapeutically relevant targets—tubulin (oncology), ALAS2A (porphyria and hematological disorders), and Notum (osteoporosis, Alzheimer's disease, colorectal cancer)—using co-crystal structures already determined at resolutions between 1.46 and 2.35 Å . This multi-target starting point maximizes the scientific return from a single fragment procurement, allowing parallel medicinal chemistry campaigns without the need for additional crystallization screening to obtain initial binding-mode data.

Fragment Screening Positive Control & Validation

Because NW7 has been validated as a crystallographic hit in three independent fragment-screening campaigns (tubulin at Diamond I04-1, ALAS2A via PanDDA group deposition, and Notum via the DSPL library), it can serve as a positive control for establishing new fragment-screening pipelines or validating crystallization protocols for novel protein targets . The availability of pre-validated NMR QC data (BMRB bmse011712) further supports its use as a system-suitability standard .

Chemically Orthogonal Notum Inhibitor Hit-to-Lead

The Notum fragment screen that identified NW7 (Fragment 916) primarily advanced a 1-phenyl-1,2,3-triazole series toward lead optimization (compound 7d, IC₅₀ = 0.0067 μM) . NW7 represents a structurally distinct, bis-oxazole scaffold that binds the same catalytic pocket but with different hydrogen-bonding geometry, offering a chemically orthogonal starting point for organizations seeking to diversify their Notum inhibitor portfolios beyond the well-characterized triazole chemotype .

Tubulin Binding-Site Mapping & Allosteric Probe Development

NW7 occupies a tubulin binding site characterized in the comprehensive 27-site mapping study by Mühlethaler et al. . With high-quality electron density (RSCC = 0.957) and full occupancy at its best-fitted instance, the fragment provides a reliable structural template for structure-based design of allosteric tubulin modulators targeting sites beyond the six classical ligand-binding pockets (taxane, colchicine, vinblastine, laulimalide, pironetin, and gatorbulin sites) .

Application
Selection Property
Validation Focus
Parallel Hit-to-Lead from a Single Fragment
Multi-target crystallographic validation
Co-crystal structure resolution and binding-mode diversity review
Fragment Screening Positive Control
Publicly archived NMR QC and PDB deposition
System-suitability benchmarking and crystallization protocol validation
Orthogonal Notum Inhibitor Development
Chemically distinct bis-oxazole scaffold
Catalytic pocket binding geometry distinct from triazole series
Tubulin Allosteric Probe Development
High-quality electron density fit (RSCC context)
Binding-site topography beyond classical tubulin pockets
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